N-{2-[(2S)-2-(hydroxymethyl)morpholin-4-yl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(2S)-2-(hydroxymethyl)morpholin-4-yl]phenyl}acetamide: is a chemical compound that features a morpholine ring substituted with a hydroxymethyl group and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2S)-2-(hydroxymethyl)morpholin-4-yl]phenyl}acetamide typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized from 1,2-amino alcohols, aziridines, or epoxides.
Introduction of the Hydroxymethyl Group: Hydroxymethylation is a common reaction that involves the addition of a hydroxymethyl group to a starting material, often using aqueous formaldehyde in a basic medium.
Attachment of the Phenylacetamide Moiety: The phenylacetamide group can be introduced through acylation reactions, where an amine reacts with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2S)-2-(hydroxymethyl)morpholin-4-yl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The phenylacetamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
N-{2-[(2S)-2-(hydroxymethyl)morpholin-4-yl]phenyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(2S)-2-(hydroxymethyl)morpholin-4-yl]phenyl}acetamide involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the phenylacetamide moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-{2-[(2S)-2-(hydroxymethyl)morpholin-4-yl]phenyl}acetamide: shares structural similarities with other morpholine derivatives and phenylacetamide compounds.
4-Hydroxy-2-quinolones: These compounds also contain hydroxyl and amide functionalities and are known for their biological activities.
Coumarin derivatives: These compounds have similar aromatic and hydroxyl groups and are used in various medicinal applications.
Uniqueness
What sets this compound apart is its unique combination of a morpholine ring with a hydroxymethyl group and a phenylacetamide moiety. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
2751603-20-8 |
---|---|
Molecular Formula |
C13H18N2O3 |
Molecular Weight |
250.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.